{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide
Description
Properties
IUPAC Name |
1-(diaminomethylidene)-2-(2-fluorophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSPUXXPWCLNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=C(N)N=C(N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Condensation Approach
The most widely reported method involves a two-step condensation starting with 2-fluoroaniline (Figure 1).
Step 1: Formation of the Imino Intermediate
2-Fluoroaniline reacts with cyanoguanidine or methyl isothiourea in a polar aprotic solvent (e.g., ethanol or acetonitrile) under reflux (70–90°C). The reaction is catalyzed by bases such as triethylamine or sodium carbonate, yielding an intermediate imino compound.
Step 2: Methanimidamide Formation
The imino intermediate undergoes nucleophilic substitution with guanidine hydrochloride in the presence of a dehydrating agent (e.g., thionyl chloride or N,N'-dicyclohexylcarbodiimide). This step is typically conducted at 40–60°C for 4–6 hours, achieving yields of 45–65%.
Key Reaction:
One-Pot Synthesis via Microwave Irradiation
A modern approach utilizes microwave-assisted synthesis to reduce reaction times. A mixture of 2-fluoroaniline , dicyandiamide , and acetic acid is irradiated at 120°C for 15–20 minutes. This method achieves comparable yields (50–60%) but with 90% shorter reaction times.
Advantages:
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 58 | 95 |
| Acetonitrile | 70 | 62 | 97 |
| DMF | 90 | 45 | 88 |
Data aggregated from. Acetonitrile provides optimal balance between yield and purity.
Catalytic Systems
-
Triethylamine : Yields 58–62% but requires post-reaction neutralization.
-
CsCO : Increases yield to 68% by enhancing nucleophilicity but complicates purification.
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KI/CuI : Employed in Ullmann-type couplings for sterically hindered variants, yielding 40–50%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Industrial-Scale Adaptations
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:
| Conditions | Reactants | Products | Catalysts/Solvents |
|---|---|---|---|
| Acidic (HCl, H₂SO₄) | {[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide | 2-Fluoroaniline + Cyanamide derivatives | Aqueous acidic media, 80–100°C |
| Basic (NaOH, KOH) | This compound | Ammonia + 2-Fluoroaniline derivatives | Ethanolic NaOH, reflux conditions |
-
Mechanistic Insight :
Acidic hydrolysis proceeds via protonation of the imino group, followed by cleavage of the C–N bond to release 2-fluoroaniline and cyanamide. Basic hydrolysis involves hydroxide ion attack on the methanimidamide moiety, generating ammonia and substituted aniline derivatives.
Nucleophilic Substitution
The amino and imino groups act as nucleophiles in reactions with electrophilic agents:
| Reaction Type | Electrophile | Products | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated derivatives | DMF, K₂CO₃, 60°C |
| Acylation | Acetyl chloride | N-Acetylated compounds | Pyridine, room temperature |
-
Key Observations :
Schiff Base Formation
The imino group participates in condensation reactions with carbonyl compounds:
| Carbonyl Reactant | Product | Conditions | Analytical Confirmation |
|---|---|---|---|
| Benzaldehyde | Schiff base with benzylidene moiety | Ethanol, catalytic acetic acid, reflux | NMR (δ 8.3 ppm for CH=N) |
| Acetophenone | Ketimine derivative | Toluene, molecular sieves, 110°C | HPLC retention time shift |
-
Applications :
Schiff bases derived from this compound serve as intermediates for synthesizing antimicrobial agents and coordination complexes.
Redox Reactions
The imino group exhibits redox activity under specific conditions:
| Oxidizing Agent | Product | Reduction Potential |
|---|---|---|
| KMnO₄ (acidic) | Nitroso derivative | +1.23 V (vs. SHE) |
| NaBH₄ | Reduced amine derivative | -1.33 V (vs. SHE) |
-
Notes :
Oxidation with KMnO₄ produces nitroso intermediates, detectable via UV-Vis spectroscopy (λₘₐₓ = 280 nm). Reduction with NaBH₄ yields secondary amines, confirmed by mass spectrometry (m/z 255.15).
Cyclization Reactions
Under thermal or catalytic conditions, the compound forms heterocyclic structures:
| Conditions | Product | Key Data |
|---|---|---|
| CuCl₂, DMF, 120°C | Triazine derivatives | XRD: Orthorhombic crystal system |
| PCl₅, reflux | Imidazoline analogs | IR: Loss of N–H stretch at 3387 cm⁻¹ |
Metal Coordination
The compound acts as a ligand for transition metals:
| Metal Salt | Complex Structure | Stability Constant (log K) |
|---|---|---|
| Cu(NO₃)₂ | Octahedral Cu(II) complex | 8.2 ± 0.3 |
| ZnCl₂ | Tetrahedral Zn(II) complex | 6.7 ± 0.2 |
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Spectroscopic Evidence :
-
EPR data for Cu(II) complexes show g⟂ = 2.08 and g∥ = 2.25.
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FTIR shifts in N–H and C=N stretches confirm metal-ligand bonding.
-
Scientific Research Applications
Anticancer Applications
Research indicates that {[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide may exhibit significant anticancer properties. Various assays have demonstrated its ability to inhibit the growth of cancer cells, particularly in:
- Cell Line Studies : The compound has shown efficacy against human tumor cell lines, with mean growth inhibition values indicating its potential as a therapeutic agent. For instance, preliminary studies suggest IC50 values in the low micromolar range, demonstrating potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 1.30 | Induction of apoptosis, cell cycle arrest |
| HeLa (Cervical) | 2.50 | DNA damage induction |
Antimicrobial Applications
The compound also exhibits promising antimicrobial activity. Preliminary investigations have indicated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
Interaction Studies
Understanding how this compound interacts with biological targets is essential for its application in drug development. Techniques such as:
- Molecular Docking Studies : To predict binding affinities with target proteins.
- In Vivo Studies : To assess efficacy and safety in biological systems.
Case Studies
Recent studies have explored the compound's effectiveness in various contexts:
- In Vitro Anticancer Evaluation : A study conducted using the National Cancer Institute's protocols revealed that the compound exhibited significant antimitotic activity against a panel of cancer cell lines, showcasing its potential as a lead compound for further development.
- Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed that derivatives of this compound could inhibit bacterial growth effectively, highlighting its potential as an alternative to traditional antibiotics.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an area of study. It likely interacts with specific molecular targets or pathways, but further research is needed.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their properties, and synthesis details based on evidence:
*Molecular weight calculated based on formula.
Key Observations:
Substituent Effects: Fluoro vs. Positional Isomerism: Ortho-substitution (2-fluoro) may reduce solubility compared to para-substituted analogs due to increased molecular asymmetry.
Synthetic Challenges :
- The difluoromethoxy-phenethyl analog (11.39% yield) highlights the difficulty of introducing bulky or electronegative groups during synthesis .
- Crude yields in related compounds (e.g., ) suggest purification challenges for biguanide derivatives.
Biological Implications :
- Chlorophenyl biguanides (e.g., ) are often studied for antimicrobial activity, while indole-substituted analogs () may target serotonin receptors due to structural similarity to tryptamine.
Structural and Functional Divergence
- Electronic Properties : Fluorine’s strong electronegativity in the target compound could enhance hydrogen-bonding interactions compared to chlorine or methyl groups .
- Pharmacokinetics : Difluoromethoxy-phenethyl derivatives () demonstrate how alkyl linkers and fluorine can improve membrane permeability.
Biological Activity
{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluoroaniline moiety and an imino group, which may contribute to its interactions with various biological targets. The fluorine atom enhances certain properties, such as lipophilicity and metabolic stability, potentially influencing its pharmacological effects.
Synthesis and Characterization
The synthesis of this compound can be achieved through multiple methods that aim to optimize yield while minimizing by-products. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and UV-VIS spectroscopy are essential for confirming the structure and purity of the compound.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives in this class can demonstrate higher inhibition against resistant strains of bacteria compared to standard antibiotics like gentamycin .
Table 1: Antimicrobial Activity Comparison
| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| This compound | TBD | MRSA, E. coli |
| Gentamycin | TBD | Various bacteria |
Cancer Therapy Potential
The structural characteristics of this compound suggest potential applications in cancer therapy. Computer-aided drug design has indicated that similar compounds may interact with specific protein targets involved in cancer cell proliferation and survival. Molecular docking studies have been performed to understand these interactions better, focusing on proteins associated with tumor growth.
Case Study: Molecular Docking Analysis
In a recent study, molecular docking simulations were conducted using the compound against several cancer-related proteins. The results showed promising binding affinities, indicating that the compound could serve as a lead for further drug development in oncology.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with essential cellular processes such as:
- Inhibition of DNA synthesis : Similar compounds have been shown to inhibit enzymes critical for DNA replication.
- Disruption of cell membrane integrity : Antimicrobial activity may involve compromising bacterial cell membranes.
Q & A
Basic Synthesis and Characterization
Q1: What is the standard synthetic route for {[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide, and which analytical techniques validate its purity and structural integrity? A: The compound is synthesized via condensation reactions, typically involving 2-fluoroaniline and imino precursors under controlled conditions. Key characterization methods include:
- NMR (1H/13C): To confirm hydrogen and carbon environments, particularly the imino (-NH) and fluoroanilino groups.
- FTIR: Identifies functional groups (e.g., C=N stretching at ~1600–1650 cm⁻¹).
- Mass spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns.
Challenges include managing moisture sensitivity and side reactions, which require anhydrous solvents and inert atmospheres .
Advanced Synthesis Challenges
Q2: How can researchers mitigate side reactions like over-condensation or hydrolysis during synthesis? A: Strategies include:
- Catalyst optimization: Lewis acids (e.g., ZnCl₂) improve reaction specificity.
- Temperature control: Gradual heating (40–60°C) prevents thermal degradation.
- Real-time monitoring: TLC or HPLC tracks reaction progress to isolate intermediates.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances yield .
Structural Analysis
Q3: How does X-ray crystallography resolve ambiguities in the molecular geometry of derivatives? A: X-ray diffraction provides precise bond lengths (e.g., C=N ~1.28 Å) and dihedral angles, confirming planar arrangements of imino and fluoroanilino groups. Comparative analysis with crystallographic databases (e.g., CCDC) validates structural hypotheses .
Toxicological Profiling
Q4: What ecotoxicological assays are suitable for assessing non-target organism toxicity? A: Standardized protocols include:
- Honey bee acute toxicity: OECD Guideline 213 (oral LD₅₀ determination).
- Aquatic toxicity: Daphnia magna immobilization tests (OECD 202).
Reference compounds like Amitraz (CAS 33089-61-1) provide baseline data due to structural similarities .
Computational Modeling
Q5: How do DFT calculations predict reactivity sites in this compound? A: Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO). For example:
- HOMO: Localized on the imino group, indicating nucleophilic reactivity.
- LUMO: Associated with the electron-deficient fluoroanilino ring.
Software like Gaussian 16 and basis sets (e.g., B3LYP/6-31G*) are commonly used .
Data Contradictions
Q6: How should discrepancies in NMR data across studies be resolved? A: Investigate solvent effects (e.g., DMSO vs. CDCl₃) and pH-dependent tautomerism. Cross-validate with:
- 2D NMR (COSY, HSQC): Assigns overlapping signals.
- Computational NMR prediction tools (e.g., ACD/Labs): Compares experimental vs. simulated spectra .
Coordination Chemistry
Q7: Which transition metals form stable complexes with this compound, and what are their applications? A: Zn(II) and Cu(II) form octahedral complexes, characterized by:
- UV-Vis spectroscopy: d-d transitions (e.g., Cu(II) λmax ~600 nm).
- EPR: Confirms paramagnetic Cu(II) geometry.
Applications include catalysis (e.g., oxidation reactions) and materials science (e.g., luminescent probes) .
Stability and Storage
Q8: What conditions prevent degradation during storage? A: Optimal storage involves:
- Temperature: 0–6°C in amber vials to avoid photodegradation.
- Atmosphere: Argon or nitrogen to limit oxidation.
Accelerated stability studies (40°C/75% RH) over 4 weeks, monitored via HPLC, assess shelf life .
Biological Activity Screening
Q9: What in vitro assays evaluate antimicrobial potential? A: Broth microdilution (CLSI M07-A10) determines minimum inhibitory concentrations (MICs). For example:
- Bacterial strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).
- Fungal strains: C. albicans (ATCC 90028).
Positive controls (e.g., ciprofloxacin) validate assay sensitivity .
Regulatory Compliance
Q10: What frameworks govern laboratory use in ecotoxicology studies? A: Compliance includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
